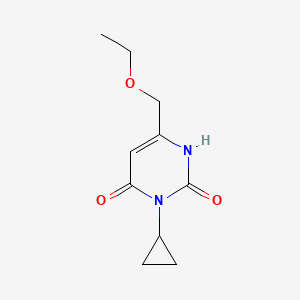
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3-CEM-THP-2,4-dione, is an organosulfur compound that has been widely studied for its potential applications in scientific research. Its structure consists of three cyclopropyl rings and an ethoxymethyl group connected to a tetrahydropyrimidine ring, forming a unique and complex architecture. This molecule has been the focus of numerous studies due to its interesting properties and potential applications.
Applications De Recherche Scientifique
Biomarker Potential in Medical Diagnostics
The compound has been researched for its potential as a biomarker in medical diagnostics. For example, a study investigated the urinary volatile organic compound (VOC) profiles in patients with renal cell carcinoma (RCC) and identified specific VOC biomarkers, including derivatives of the compound , that were elevated in patients compared to healthy subjects. This suggests the potential of using compounds like 3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in non-invasive diagnostic assays for diseases like RCC (Wang et al., 2016).
Pharmacokinetics and Pharmacodynamics Research
The compound is also involved in the study of pharmacokinetics and pharmacodynamics. For example, research on similar compounds like ABP-700, an etomidate analog that includes the cyclopropyl group, aims to understand the safety, tolerability, and clinical effects of these compounds. Such studies contribute to the development of new anesthetic agents with better clinical profiles and fewer side effects (Struys et al., 2017).
Mécanisme D'action
The cyclopropyl group in the compound refers to a three-membered ring of carbon atoms. The “tetrahydropyrimidine” part of the name indicates a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) that has four additional hydrogen atoms, making it a fully saturated ring .
The ethoxymethyl group (-OCH2CH3) is a common functional group in organic chemistry, where an ethoxy group (-OCH2CH3) is attached to a methyl group (-CH3). The “dione” suffix indicates the presence of two carbonyl groups (=O) in the molecule .
Propriétés
IUPAC Name |
3-cyclopropyl-6-(ethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-6-7-5-9(13)12(8-3-4-8)10(14)11-7/h5,8H,2-4,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKQJCQPSXHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[6-oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484189.png)
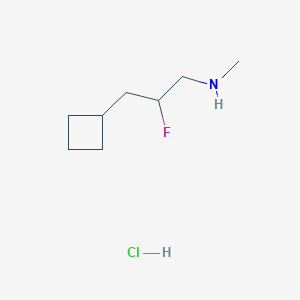

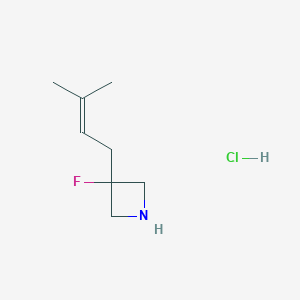
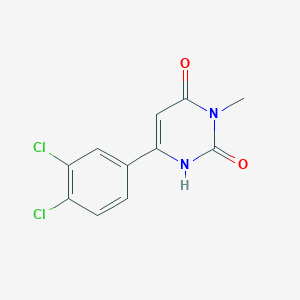



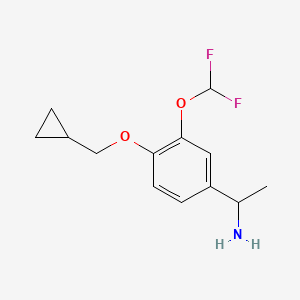
![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)
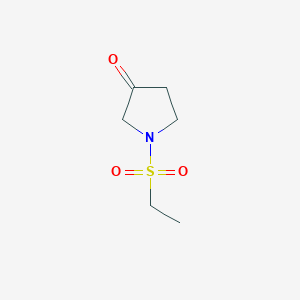
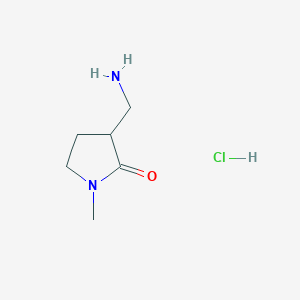

![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)